(Carboxymethyl-(4-chloro-benzenesulfonyl)-amino)-acetic acid

Description

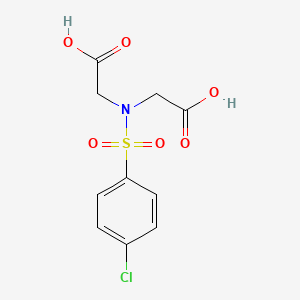

(Carboxymethyl-(4-chloro-benzenesulfonyl)-amino)-acetic acid is a synthetic organic compound characterized by a sulfonamide core substituted with a carboxymethyl group and a 4-chlorophenyl moiety. Its molecular formula is C₉H₉ClNO₅S (derived from structural analogs in ), with a molecular weight of approximately 293.7 g/mol. The compound features:

- A carboxymethyl-aminoacetic acid backbone (enhancing solubility and metabolic reactivity).

Properties

IUPAC Name |

2-[carboxymethyl-(4-chlorophenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO6S/c11-7-1-3-8(4-2-7)19(17,18)12(5-9(13)14)6-10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICKAQHDPQCPOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)N(CC(=O)O)CC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801213123 | |

| Record name | N-(Carboxymethyl)-N-[(4-chlorophenyl)sulfonyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801213123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59724-86-6 | |

| Record name | N-(Carboxymethyl)-N-[(4-chlorophenyl)sulfonyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59724-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Carboxymethyl)-N-[(4-chlorophenyl)sulfonyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801213123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Carboxymethyl-(4-chloro-benzenesulfonyl)-amino)-acetic acid typically involves the reaction of 4-chloro-benzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then carboxymethylated using chloroacetic acid under basic conditions. The overall reaction can be summarized as follows:

Formation of Sulfonamide:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Carboxymethyl-(4-chloro-benzenesulfonyl)-amino)-acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction Reactions: The nitro group can be reduced to form amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution Reactions: Amino or thiol derivatives.

Oxidation Reactions: Sulfone derivatives.

Reduction Reactions: Amine derivatives.

Scientific Research Applications

(Carboxymethyl-(4-chloro-benzenesulfonyl)-amino)-acetic acid is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In the study of enzyme inhibition and protein modification.

Medicine: As a potential therapeutic agent due to its unique chemical properties.

Industry: In the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Carboxymethyl-(4-chloro-benzenesulfonyl)-amino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its mechanism of action include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and catalysis.

Protein Modification: Reacting with amino acid residues in proteins, leading to changes in protein structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share functional groups or structural motifs with the target molecule:

Wy-14,643: Hepatocarcinogenicity and Peroxisome Proliferation

Wy-14,643, a peroxisome proliferator, induces hepatocellular carcinomas in rodents via persistent DNA replication rather than direct genotoxicity . Key findings:

- Mechanism : Upregulates peroxisomal β-oxidation enzymes (8–25-fold) and increases liver weight (50–75%) .

- Carcinogenicity: 100% tumor incidence in rats and mice at 0.1% dietary concentration .

- Divergence from Target Compound : Wy-14,643’s pyrimidine-thioacetic acid structure likely confers distinct metabolic pathways compared to the sulfonamide backbone of the target compound.

(4-AMINO-BENZENESULFONYLAMINO)-ACETIC ACID: Sulfonamide Bioactivity

However, the absence of a carboxymethyl group reduces its steric bulk, possibly altering binding affinity compared to the target compound .

Bis(4-chlorophenyl)acetic Acid (DDA): Environmental Persistence

DDA, a metabolite of DDT, is environmentally persistent and bioaccumulative. Its dichlorophenyl groups enhance lipid solubility, but the lack of a sulfonamide limits enzymatic interactions .

Physicochemical Properties

Research Implications

- Target Compound: Further studies on peroxisome proliferation and DNA replication effects are needed to assess carcinogenic risk.

- Structural Modifications : Introducing bioisosteric replacements (e.g., replacing chlorophenyl with furan) could alter toxicity profiles .

Biological Activity

The compound (Carboxymethyl-(4-chloro-benzenesulfonyl)-amino)-acetic acid is a sulfonamide derivative that has garnered attention in biomedical research due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data and case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

Where represent the number of carbon, hydrogen, oxygen atoms respectively. The presence of the 4-chloro group and benzenesulfonyl moiety is critical for its biological activity.

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to This compound showed effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial folate synthesis pathways.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

2. Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. For instance, derivatives with similar structures have shown cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).

A notable study reported that a related sulfonamide compound exhibited an IC50 value of 36 µM against HCT-116 cells, indicating significant antiproliferative activity. The apoptosis-inducing mechanism was confirmed through flow cytometry analysis, revealing increased caspase activity in treated cells.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 36 | Apoptosis induction |

| HeLa | 34 | Apoptosis induction |

| MCF-7 | 59 | Apoptosis induction |

3. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokine production and reduce oxidative stress markers in immune cells.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated several sulfonamide derivatives for their anticancer properties. Among them, one derivative of This compound showed a significant reduction in tumor mass in xenograft models by inducing apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Spectrum

Another investigation assessed the antimicrobial efficacy of various sulfonamide derivatives against clinical isolates. The results indicated that specific modifications to the benzenesulfonyl group enhanced antibacterial activity, suggesting a structure-activity relationship crucial for drug design.

The biological activities of This compound can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial : Inhibition of dihydropteroate synthase, disrupting folate synthesis.

- Anticancer : Induction of apoptosis via mitochondrial pathways and caspase activation.

- Anti-inflammatory : Modulation of cytokine release and reduction of oxidative stress.

Q & A

Basic: What are the standard synthetic routes for (carboxymethyl-(4-chloro-benzenesulfonyl)-amino)-acetic acid, and what challenges arise in achieving high yields?

The synthesis typically involves sequential sulfonylation and carboxymethylation steps. A common approach is reacting 4-chlorobenzenesulfonyl chloride with glycine derivatives under basic conditions (e.g., NaHCO₃) to form the sulfonamide intermediate. Subsequent carboxymethylation is achieved via alkylation with chloroacetic acid or its activated esters. Key challenges include:

- Competitive side reactions : Over-alkylation or hydrolysis of the sulfonamide group under basic conditions .

- Purification : Separation of unreacted starting materials and by-products (e.g., dimerized species) using column chromatography or recrystallization .

- Yield optimization : Adjusting stoichiometry (e.g., 1.2:1 molar ratio of chloroacetic acid to sulfonamide) and reaction time (12–24 hrs) to minimize side products .

Advanced: How can computational methods guide the rational design of derivatives with enhanced bioactivity?

Density functional theory (DFT) calculations and molecular docking studies are critical for predicting electronic properties and target interactions. For example:

- HOMO-LUMO analysis : Determines electrophilic/nucleophilic sites; lower energy gaps (e.g., 4.5–5.0 eV) correlate with increased reactivity .

- Molecular electrostatic potential (MESP) : Identifies regions prone to nucleophilic attack (e.g., sulfonyl oxygen) .

- Docking simulations : Use crystal structures of target enzymes (e.g., cyclooxygenase-2) to predict binding affinities. Substituent modifications (e.g., replacing 4-Cl with CF₃) may improve hydrophobic interactions .

Basic: What spectroscopic techniques are essential for structural validation?

- NMR : ¹H/¹³C NMR confirms the presence of benzenesulfonyl (δ 7.6–8.1 ppm for aromatic protons) and carboxymethyl groups (δ 3.8–4.2 ppm for CH₂) .

- FTIR : Key peaks include S=O stretching (1150–1350 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 332.05 for C₁₀H₁₁ClN₂O₅S) .

Advanced: How can researchers resolve contradictions in solubility and stability data across studies?

Contradictions often arise from differences in solvent systems or analytical methods. A systematic approach includes:

- Solvent screening : Test solubility in DMSO, aqueous buffers (pH 2–9), and ethanol using nephelometry .

- Accelerated stability studies : Expose the compound to heat (40–60°C), light, and humidity; monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient) .

- Data normalization : Use internal standards (e.g., 4-nitrobenzoic acid) to correct for instrument variability .

Basic: What are the primary reactivity patterns of this compound in aqueous and organic media?

- Hydrolysis : The sulfonamide group resists hydrolysis under neutral conditions but degrades in strong acids (pH < 2) or bases (pH > 12) .

- Carboxylic acid reactivity : Forms salts with amines (e.g., triethylamine) or esters via Fischer-Speier reactions .

- Electrophilic substitution : The 4-chloro group directs further substitution (e.g., nitration) at the para position .

Advanced: What methodologies enable efficient optimization of reaction conditions for scale-up?

- Design of experiments (DoE) : Use factorial designs to evaluate variables (temperature, catalyst loading, solvent polarity) on yield .

- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress in real time .

- Green chemistry metrics : Calculate atom economy (e.g., 78% for the sulfonylation step) and E-factor (waste per product mass) to minimize environmental impact .

Basic: How does the compound interact with common biological targets, and what assays are suitable for preliminary screening?

- Enzyme inhibition : Test against serine proteases (e.g., trypsin) using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) .

- Antioxidant activity : Measure DPPH radical scavenging (IC₅₀ values) or lipid peroxidation inhibition in vitro .

- Cellular assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa) to assess cytotoxicity .

Advanced: How can substituent modifications alter pharmacokinetic properties?

- LogP optimization : Introduce polar groups (e.g., -OH, -SO₃H) to reduce logP from 2.8 (parent compound) to <2.0, enhancing aqueous solubility .

- Metabolic stability : Replace labile esters with amides to resist hepatic hydrolysis .

- Plasma protein binding : Use SPR or equilibrium dialysis to measure affinity for albumin; fluorinated analogs often exhibit lower binding .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Perform reactions in a fume hood due to potential HCl release during synthesis .

- Waste disposal : Neutralize acidic by-products with NaHCO₃ before aqueous disposal .

Advanced: What strategies address low reproducibility in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.